

# physical and chemical properties of 5-fluoro-1H-indazole-3-carboxylic acid

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## Compound of Interest

Compound Name: 5-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B090482

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## A Comprehensive Technical Guide to 5-Fluoro-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and therapeutic potential of **5-fluoro-1H-indazole-3-carboxylic acid**. This fluorinated heterocyclic compound is a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies.

### Core Physical and Chemical Properties

**5-Fluoro-1H-indazole-3-carboxylic acid** is a yellow solid at room temperature.<sup>[1]</sup> The introduction of a fluorine atom at the 5-position of the indazole ring significantly influences its electronic properties, pKa, and binding interactions with biological targets, making it a valuable scaffold in drug design.<sup>[1]</sup>

The key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> FN <sub>2</sub> O <sub>2</sub>	
Molecular Weight	180.14 g/mol	[1][2]
Appearance	Yellow solid	[1]
Melting Point	299 °C	[3]
Boiling Point (Predicted)	445.9 ± 25.0 °C	[3]
Density (Predicted)	1.610 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	2.89 ± 0.30	[3]
Solubility	DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml; Ethanol: 12.5 mg/ml	[4]
CAS Number	1077-96-9	[1][5]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **5-fluoro-1H-indazole-3-carboxylic acid**. Below is a summary of expected spectral characteristics based on its structure.

Technique	Characteristic Peaks and Features
$^1\text{H}$ NMR	Aromatic protons on the indazole ring are expected to show complex splitting patterns due to fluorine-proton and proton-proton coupling. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift ( $>10$ ppm). The NH proton of the indazole ring will also be present as a broad singlet.
$^{13}\text{C}$ NMR	The spectrum will show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.
FTIR	A broad O-H stretching band for the carboxylic acid is expected in the region of $2500\text{--}3300\text{ cm}^{-1}$ . A sharp, strong C=O stretching vibration should appear around $1700\text{--}1725\text{ cm}^{-1}$ . The N-H stretching of the indazole ring will likely be observed in the $3200\text{--}3400\text{ cm}^{-1}$ region. C-F stretching vibrations typically appear in the $1000\text{--}1300\text{ cm}^{-1}$ range.
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) corresponding to the exact mass of $\text{C}_8\text{H}_5\text{FN}_2\text{O}_2$ would be observed. Fragmentation patterns would likely involve the loss of $\text{CO}_2$ and other characteristic cleavages of the indazole ring.

## Experimental Protocols

### Synthesis of Fluoro-1H-indazole-3-carboxylic Acids

A common route for the synthesis of fluoro-1H-indazole-3-carboxylic acids involves the use of a corresponding fluoro-isatin derivative. The following is a representative procedure adapted for the 5-fluoro isomer, based on the synthesis of the 7-fluoro isomer.

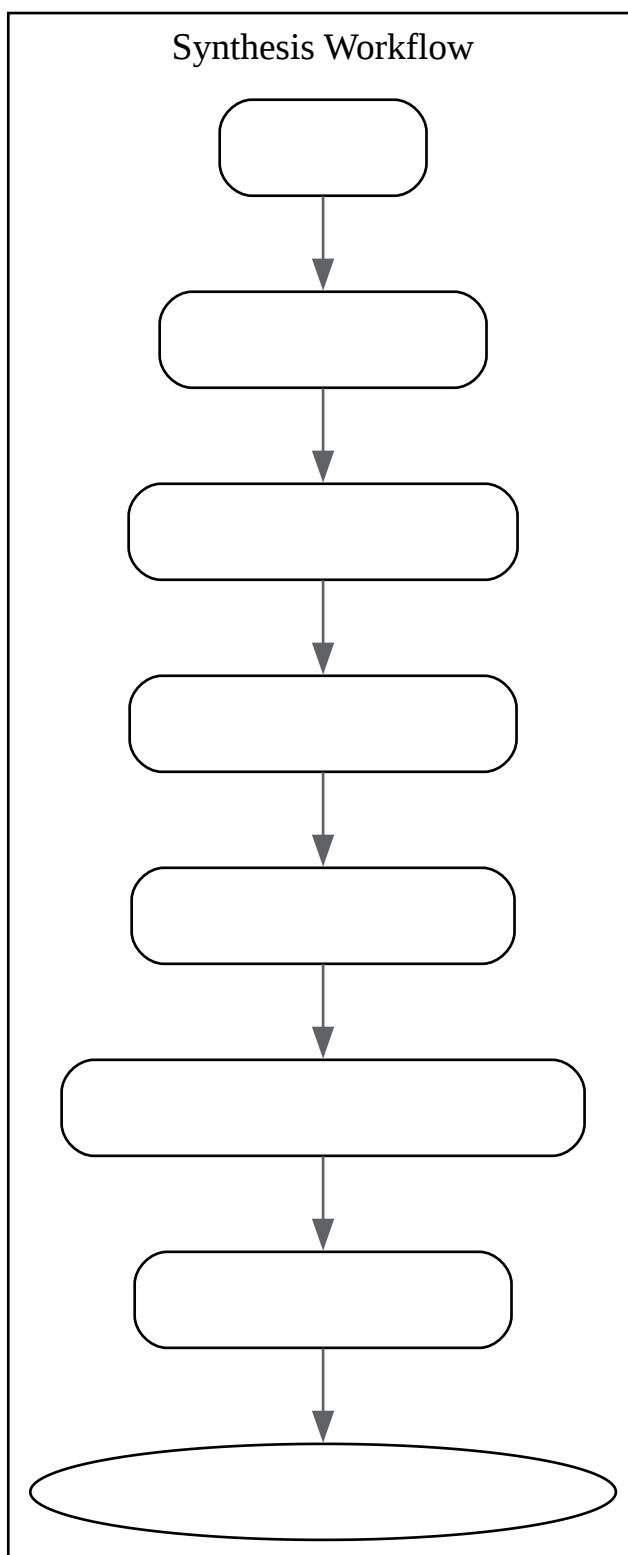
Materials:

- 5-Fluoro-isatin
- Sodium hydroxide (NaOH)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Concentrated hydrochloric acid (HCl)
- Deionized water
- Diethyl ether

Procedure:

- **Diazotization:** Suspend 5-fluoro-isatin in water and dissolve it by adding a solution of NaOH. Cool the resulting solution in an ice bath. Slowly add a pre-cooled aqueous solution of  $\text{NaNO}_2$ .
- **Acidification:** Slowly add the resulting mixture to a pre-cooled aqueous solution of sulfuric acid, maintaining the temperature at approximately 0 °C.
- **Reduction and Cyclization:** Slowly add the dark red diazo solution to a pre-cooled solution of  $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$  in concentrated HCl, keeping the temperature at about 0 °C. Stir the reaction mixture for approximately one hour.
- **Work-up:** Filter the reaction mixture. Dissolve the resulting residue in 1N NaOH and wash with diethyl ether.

- Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of 3.
- Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to yield **5-fluoro-1H-indazole-3-carboxylic acid**.



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A generalized workflow for the synthesis of **5-fluoro-1H-indazole-3-carboxylic acid**.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of **5-fluoro-1H-indazole-3-carboxylic acid** is commonly performed using reversed-phase HPLC. A general method is outlined below.

### Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m)

### Mobile Phase:

- Solvent A: 0.1% Phosphoric acid or Formic acid in water
- Solvent B: Acetonitrile
- Isocratic or gradient elution can be optimized as needed. A typical starting point is a 65:35 mixture of Solvent A and Solvent B.

### Method Parameters:

- Flow Rate: 1.0 mL/min
- Injection Volume: 5-10  $\mu$ L
- Detection Wavelength: Determined by UV scan, typically in the range of 210-300 nm.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30  $^{\circ}$ C).

### Sample Preparation:

- Accurately weigh a small amount of the sample.
- Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

- Filter the solution through a 0.22  $\mu\text{m}$  syringe filter before injection.

## Applications in Drug Development

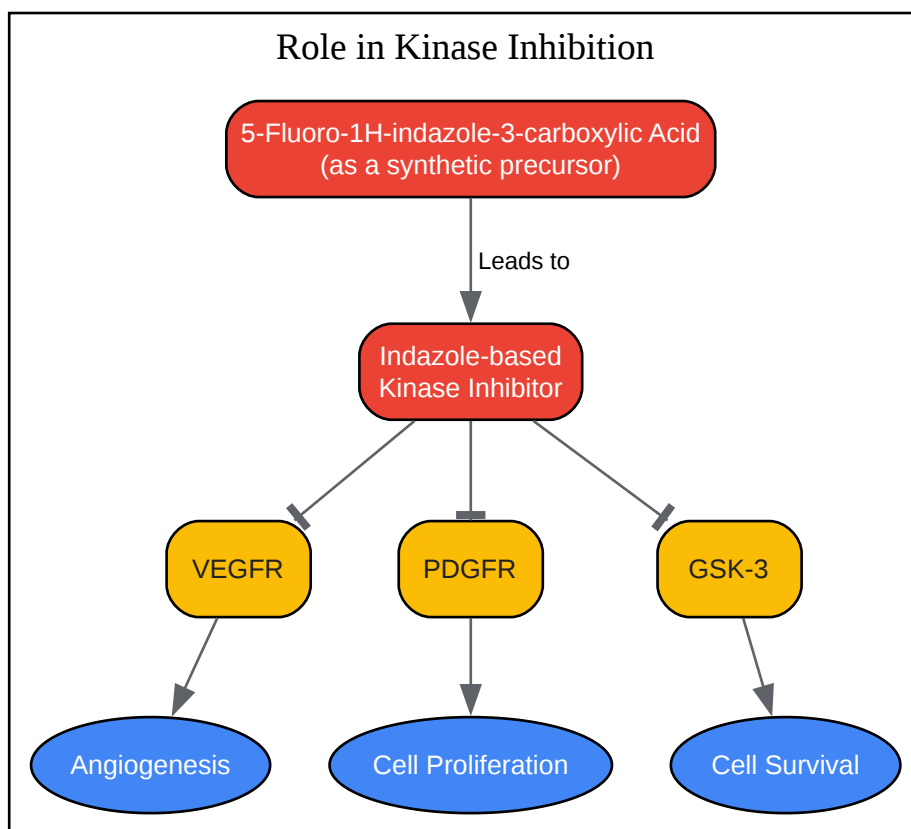
**5-Fluoro-1H-indazole-3-carboxylic acid** is a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors for cancer treatment.<sup>[1][6]</sup> The indazole scaffold serves as a bioisostere for indole and can form key hydrogen bond interactions within the ATP-binding site of various kinases.

Derivatives of this compound have been investigated as inhibitors of several key signaling proteins, including:

- Vascular Endothelial Growth Factor Receptor (VEGFR)<sup>[7][8]</sup>
- Platelet-Derived Growth Factor Receptor (PDGFR)<sup>[7][8]</sup>
- Glycogen Synthase Kinase-3 (GSK-3)<sup>[9]</sup>

Inhibition of these kinases can disrupt critical pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.

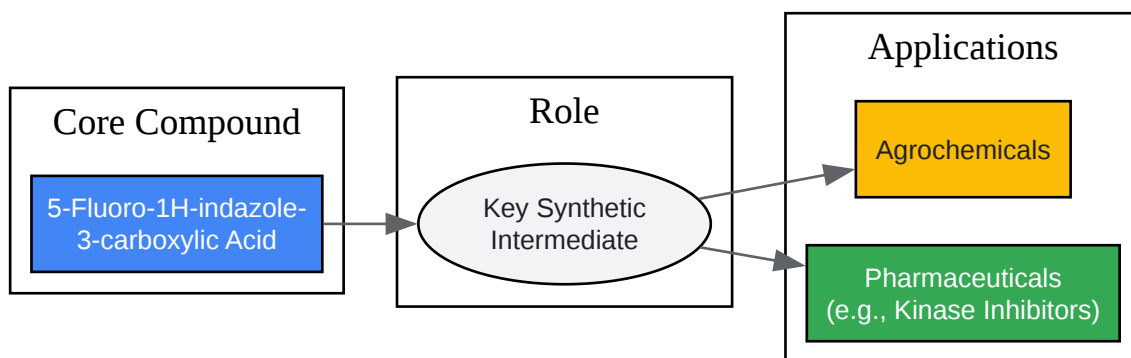




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Inhibition of key signaling pathways by derivatives of the title compound.

The logical relationship between the core compound and its applications is illustrated below.



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Logical relationship between the core compound and its primary applications.

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